molecular formula C14H13ClFNO4S B5294874 [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl](4-fluorophenyl)amine

[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl](4-fluorophenyl)amine

Cat. No.: B5294874
M. Wt: 345.8 g/mol
InChI Key: MOGFTDXEWAKWIF-UHFFFAOYSA-N
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Description

(4-Chloro-2,5-dimethoxyphenyl)sulfonylamine is an organic compound that features a sulfonamide linkage between a chlorinated dimethoxyphenyl group and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 4-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. Purification steps such as recrystallization or chromatography would be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2,5-dimethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfinyl or thiol compounds.

Scientific Research Applications

(4-Chloro-2,5-dimethoxyphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine
  • (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine
  • (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine

Uniqueness

(4-Chloro-2,5-dimethoxyphenyl)sulfonylamine is unique due to the presence of both a fluorinated phenyl group and a chlorinated dimethoxyphenyl group. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-chloro-N-(4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO4S/c1-20-12-8-14(13(21-2)7-11(12)15)22(18,19)17-10-5-3-9(16)4-6-10/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGFTDXEWAKWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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